molecular formula C17H14Cl2FN3O3 B063869 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride CAS No. 184475-70-5

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Cat. No. B063869
M. Wt: 398.2 g/mol
InChI Key: RBFWFFFXYPQXHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multiple steps, including selective nucleophilic attacks, cyclization, and etherification. For instance, a compound closely related to the target molecule was synthesized through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the complexity and the strategic approach required in the synthesis of these compounds (Gong Ping, 2005). Such methodologies emphasize mild reaction conditions, the importance of starting materials, and the efficiency of the process to achieve the desired product.

Molecular Structure Analysis

Quinazoline derivatives exhibit interesting crystalline structures that are crucial for their biological activity. For example, a similar compound was shown to crystallize in an orthorhombic system, with specific molecular interactions like weak N–H…N hydrogen bonding contributing to a three-dimensional structure vital for its biological functions (Zhi-qiang Cai et al., 2019). These structural analyses are fundamental in understanding the interaction mechanisms of these compounds with biological targets.

Scientific Research Applications

  • Synthesis and Crystal Structure : A study on a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, focuses on its synthesis, crystal structure, and potential as an inhibitor for lung cancer cell proliferation (Cai et al., 2019).

  • Pharmacokinetic Evaluation : Another study explores the design, synthesis, and preliminary pharmacokinetic evaluation of d3-Poziotinib Hydrochloride, a derivative of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, showing the compound's stability and potential in drug development (Ma et al., 2019).

  • Antitumor Activities : Research on 4-aminoquinazoline derivatives, including structures similar to the query compound, demonstrates their antitumor activities, particularly against certain cell lines, highlighting their potential in cancer therapy (Li, 2015).

  • Metabolite Identification : A study on HM781-36B, a tyrosine kinase inhibitor and related to the query compound, focuses on its metabolites and pharmacokinetics, crucial for understanding its behavior in vivo and in vitro (Kim et al., 2013).

  • Synthetic Methods : The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline is another area of research, contributing to the development of more efficient and yield-effective synthetic routes (Ping, 2005).

  • Novel Antitumor Agents : Novel 4-arylaminoquinazolines bearing specific moieties have been studied for their antitumor activity and as EGFRwt-TK inhibitors, showcasing the compound's potential in cancer treatment (Zhang et al., 2019).

properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWFFFXYPQXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625991
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

CAS RN

184475-70-5
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, Z Su, H Liu, Y Zhang, W Ye… - … Process Research & …, 2022 - ACS Publications
The development of an efficient synthetic process for a clinical candidate Larotinib (4), which is an epidermal growth factor receptor (EGFR) inhibitor for the treatment of esophageal …
Number of citations: 2 pubs.acs.org

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